Cas no 2185980-63-4 (1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one)
![1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/2185980-63-4x500.png)
1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one
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- インチ: 1S/C12H19NO2/c1-2-12(14)13-6-3-11(9-13)10-4-7-15-8-5-10/h2,10-11H,1,3-9H2
- InChIKey: VNQRLCVGHAESRQ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C2CCOCC2)C1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.080±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 369.5±31.0 °C(Predicted)
- 酸性度係数(pKa): -0.98±0.40(Predicted)
1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4160289-0.05g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-4160289-1.0g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-4160289-0.1g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-4160289-10.0g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-4160289-2.5g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-4160289-0.25g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-4160289-5.0g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-4160289-0.5g |
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
2185980-63-4 | 95.0% | 0.5g |
$809.0 | 2025-03-15 |
1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2185980-63-4 and Product Name: 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one
The compound with the CAS number 2185980-63-4 and the product name 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tetrahydro-2H-pyran-4-yl moiety and a pyrrolidinyl group in its structure suggests unique electronic and steric properties that make it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The structural motif of 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one aligns well with this trend, as it incorporates elements known to enhance binding affinity and metabolic stability. The tetrahydro-2H-pyran-4-yl ring, in particular, is recognized for its ability to modulate pharmacokinetic profiles, making it an attractive scaffold for drug discovery. This feature, combined with the flexible pyrrolidinyl group, contributes to the compound's potential as a lead molecule in the development of new pharmaceuticals.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward understanding their biological activity. The 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one structure has been subjected to various spectroscopic and computational analyses to elucidate its molecular interactions. These studies have revealed that the compound exhibits favorable interactions with biological targets, suggesting its utility in modulating pathways relevant to human health. For instance, preliminary docking studies indicate that this molecule may interact with enzymes and receptors involved in inflammation and pain signaling.
The significance of this compound is further underscored by its potential in addressing unmet medical needs. Current research trends emphasize the development of drugs with improved selectivity and reduced side effects. The unique structural features of 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one, including its rigid heterocyclic core and functionalized side chains, make it a versatile platform for designing next-generation therapeutics. By leveraging computational methods and high-throughput screening, researchers aim to identify derivatives of this compound that exhibit enhanced pharmacological properties.
Moreover, the synthetic strategies employed in the preparation of this compound offer insights into modern organic chemistry techniques. The introduction of the tetrahydro-2H-pyran-4-yl group via transition-metal-catalyzed reactions exemplifies the sophistication of contemporary synthetic methodologies. Such advancements not only facilitate the production of complex molecules but also contribute to the broader field of chemical synthesis by providing novel reaction pathways.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one. These technologies enable researchers to predict biological activity with greater accuracy, thereby reducing the time and resources required for experimental validation. As a result, compounds such as this one are being rapidly evaluated for their therapeutic potential across various disease areas.
In conclusion, the compound with CAS number 2185980-63-4 and product name 1-[3-(Tetrahydro-2H-pyran-4-yll)-1-pyrrolidinyl]-2-propen-l-one represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique combination of heterocyclic moieties and functional groups positions it as a valuable asset in ongoing drug development efforts. As research continues to uncover new applications for this molecule, it is likely to play a pivotal role in shaping future therapeutic strategies.
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